molecular formula C12H9N5OS B13875238 3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-69-0

3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Katalognummer: B13875238
CAS-Nummer: 1179360-69-0
Molekulargewicht: 271.30 g/mol
InChI-Schlüssel: PQBBQTWVUSQRNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with pyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and chemical biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with a suitable halogenated pyridine derivative under basic conditions to form the pyridin-3-yloxy intermediate.

    Cyclization to Form the Thiadiazole Ring: The pyridin-3-yloxy intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyridine or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.

    Chemical Biology: It is used as a probe to study biological pathways and enzyme activities.

Wirkmechanismus

The mechanism of action of 3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the pyridin-3-yloxy group.

    3-(4-(Pyridin-2-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine: Has a different substitution pattern on the pyridine rings.

    2-(Pyridin-2-yl)-1,3,4-thiadiazole: Contains a different thiadiazole ring structure.

Uniqueness

3-(4-(Pyridin-3-yloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Eigenschaften

CAS-Nummer

1179360-69-0

Molekularformel

C12H9N5OS

Molekulargewicht

271.30 g/mol

IUPAC-Name

3-(4-pyridin-3-yloxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H9N5OS/c13-12-16-11(17-19-12)10-6-8(3-5-15-10)18-9-2-1-4-14-7-9/h1-7H,(H2,13,16,17)

InChI-Schlüssel

PQBBQTWVUSQRNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)OC2=CC(=NC=C2)C3=NSC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.